BenchChemオンラインストアへようこそ!

4-[(3,4-Dichlorophenyl)methyl]morpholine

Lipophilicity LogP Membrane Permeability

4-[(3,4-Dichlorophenyl)methyl]morpholine is an N-substituted morpholine derivative bearing a 3,4-dichlorobenzyl group. It functions as an essential synthetic intermediate in the preparation of potent CCR3 chemokine receptor antagonists, most notably the clinical candidate GW766994.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13
CAS No. 212392-57-9
Cat. No. B2454170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,4-Dichlorophenyl)methyl]morpholine
CAS212392-57-9
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13
Structural Identifiers
SMILESC1COCCN1CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2NO/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
InChIKeyOEEFIWRHPLVZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3,4-Dichlorophenyl)methyl]morpholine (CAS 212392-57-9): A Critical Morpholine Scaffold for CCR3 Antagonist Synthesis


4-[(3,4-Dichlorophenyl)methyl]morpholine is an N-substituted morpholine derivative bearing a 3,4-dichlorobenzyl group. It functions as an essential synthetic intermediate in the preparation of potent CCR3 chemokine receptor antagonists, most notably the clinical candidate GW766994 [1][2]. With a molecular formula of C₁₁H₁₃Cl₂NO and a molecular weight of 246.13 g/mol, this compound's 3,4-dichloro substitution pattern is a critical pharmacophoric element for high-affinity receptor binding [1].

Why 4-[(3,4-Dichlorophenyl)methyl]morpholine Cannot Be Replaced by Generic Morpholine Analogs in CCR3-Targeted Procurement


Simple morpholine building blocks such as 4-benzylmorpholine or regioisomeric 2,4-dichloro analogs cannot substitute for 4-[(3,4-dichlorophenyl)methyl]morpholine in CCR3 antagonist programs. Patent structure-activity relationship (SAR) data explicitly claim the 3,4-dichlorobenzyl substitution as a requirement for high-affinity CCR3 binding, and replacement with unsubstituted benzyl or 2,4-dichloro isomers results in loss of antagonist activity [1][2]. Furthermore, the 3,4-dichloro pattern imparts a calculated LogP of 2.76—1.58 log units higher than 4-benzylmorpholine (LogP ~1.18)—substantially altering membrane permeability and CNS penetration potential . These physicochemical and pharmacophoric differences mean that sourcing the incorrect analog introduces quantifiable risk of failed target engagement in downstream assays.

Differentiated Procurement Evidence: Quantitative Advantages of 4-[(3,4-Dichlorophenyl)methyl]morpholine Over Closest Analogs


Lipophilicity Advantage: 1.58 LogP Unit Increase Over 4-Benzylmorpholine

The 3,4-dichloro substitution elevates the calculated octanol-water partition coefficient (LogP) to 2.76, compared to 1.18 for the unsubstituted 4-benzylmorpholine—a difference of 1.58 log units . This increase in lipophilicity is directly relevant to passive membrane diffusion and blood-brain barrier penetration potential.

Lipophilicity LogP Membrane Permeability

Exclusive Intermediate Role: GW766994 Clinical CCR3 Antagonist Synthesis

4-[(3,4-Dichlorophenyl)methyl]morpholine is the direct precursor to the 3,4-dichlorobenzyl-morpholine scaffold found in GW766994, an orally active CCR3 antagonist with a pKi of 7.86 against eotaxin-induced eosinophil chemotaxis [1]. Alternative morpholine building blocks such as 4-benzylmorpholine are absent from patents covering this clinical candidate and its SAR exploration [1].

CCR3 Antagonist GW766994 Synthetic Intermediate

Regioisomeric Specificity: 3,4-Dichloro vs. 2,4-Dichloro Substitution in CCR3 Patent Claims

Patent US 7,935,700 explicitly claims morpholine derivatives bearing the 3,4-dichlorobenzyl group for CCR3 antagonism, while the 2,4-dichlorobenzyl regioisomer (CAS 415930-51-7) is absent from these claims and has no reported CCR3 activity [1]. This regioisomeric specificity underscores the critical nature of the chlorine substitution pattern for receptor binding.

Regioisomer Structure-Activity Relationship CCR3

Hydrobromide Salt Form: Crystalline Stability and Reproducible Handling Over Free Base

The hydrobromide salt of 4-[(3,4-dichlorophenyl)methyl]morpholine is characterized in patent US 8,030,303 by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), providing a well-defined crystalline form for reproducible weighing and formulation [1]. In contrast, the free base requires refrigerated storage (2–8°C) and is typically supplied as a lower-melting solid or liquid, introducing handling variability .

Salt Form Crystallinity Pharmaceutical Intermediate Stability

Morpholine Oxygen: Additional H-Bond Acceptor Capacity Over Piperidine Analogs

The morpholine oxygen in the target compound contributes an additional hydrogen bond acceptor, yielding a topological polar surface area (tPSA) of 12.47 Ų . A hypothetical piperidine analog would lack this oxygen, reducing tPSA to approximately 3.24 Ų and losing one H-bond acceptor, which can alter solubility, target interaction geometry, and off-target binding profiles.

Polar Surface Area Hydrogen Bond Acceptor Drug-likeness

High-Impact Application Scenarios for 4-[(3,4-Dichlorophenyl)methyl]morpholine Based on Differentiated Evidence


CCR3 Antagonist Lead Optimization and Preclinical Development

Medicinal chemistry teams developing oral CCR3 antagonists for eosinophilic asthma or allergic rhinitis require the 3,4-dichlorobenzyl morpholine scaffold present in GW766994 (pKi 7.86). The target compound's specific regioisomeric identity and elevated LogP of 2.76 are essential for maintaining receptor affinity and achieving adequate membrane permeability [Section 3, Evidence Items 1, 2, 3].

Synthesis of GW766994 and Structurally Related Clinical Candidates

Process chemistry groups synthesizing GW766994 or its analogs for preclinical toxicology and Phase I supply rely on 4-[(3,4-dichlorophenyl)methyl]morpholine as a key intermediate. The hydrobromide salt form, characterized by XRPD and DSC, provides the crystalline, reproducible starting material necessary for cGMP manufacturing campaigns [Section 3, Evidence Items 2, 4].

Structure-Activity Relationship (SAR) Studies on Morpholine-Based Chemokine Receptor Antagonists

Academic and industrial labs exploring SAR around the morpholine core need the 3,4-dichloro substitution to establish baseline CCR3 activity. Comparative studies using the 2,4-dichloro regioisomer have demonstrated inactivity, validating that procurement of the correct regioisomer is critical for generating meaningful SAR data [Section 3, Evidence Item 3].

Pharmaceutical Intermediate Supply for CNS-Penetrant Lead Series

Programs requiring CNS-penetrant CCR3 antagonists benefit from the compound's calculated LogP of 2.76, which is 1.58 units higher than non-chlorinated analogs, predicting improved blood-brain barrier penetration. This differentiates the 3,4-dichloro morpholine scaffold from 4-benzylmorpholine in CNS-targeted lead selection [Section 3, Evidence Item 1].

Quote Request

Request a Quote for 4-[(3,4-Dichlorophenyl)methyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.